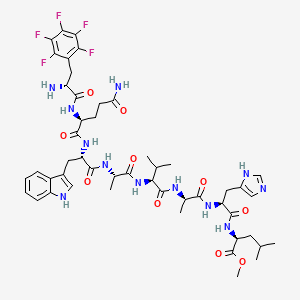

H-D-Phe(F5)-Gln-Trp-Ala-Val-D-Ala-His-Leu-OMe

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

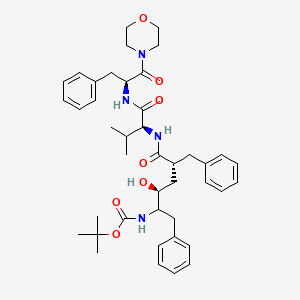

BIM-26226 is a potent and selective antagonist of the bombesin receptor. It is a gastrin-releasing peptide that inhibits the release of amylase stimulated by bombesin or gastrin-releasing peptide with half-maximal inhibitory concentration values in the nanomolar range . This compound is primarily used in cancer research due to its ability to inhibit certain cellular processes .

Preparation Methods

The synthesis of BIM-26226 involves the assembly of its peptide sequence, which includes the following amino acids: {D-F5 Phe}-Gln-Trp-{D-Ala}-Val-Ala-His-Leu-OMe . The synthetic route typically involves solid-phase peptide synthesis, where the peptide chain is assembled step-by-step on a solid support. Each amino acid is coupled to the growing chain in a specific sequence, followed by deprotection and cleavage from the solid support. The reaction conditions often include the use of coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, and the process is carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

BIM-26226 undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine, under oxidative conditions.

Reduction: Disulfide bonds within the peptide can be reduced using reducing agents like dithiothreitol.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and coupling reagents like N,N’-diisopropylcarbodiimide . Major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids.

Scientific Research Applications

BIM-26226 has several scientific research applications:

Chemistry: Used as a tool to study peptide synthesis and modification.

Biology: Investigated for its role in inhibiting bombesin receptor-mediated processes.

Industry: Utilized in the development of new therapeutic agents targeting bombesin receptors.

Mechanism of Action

BIM-26226 exerts its effects by binding to the bombesin receptor, thereby blocking the interaction of bombesin or gastrin-releasing peptide with the receptor. This inhibition prevents the downstream signaling pathways that lead to the release of amylase and other cellular responses . The molecular targets involved include the bombesin receptor and associated signaling proteins .

Comparison with Similar Compounds

Similar compounds to BIM-26226 include other bombesin receptor antagonists such as:

Lanreotide: A somatostatin analog that also targets bombesin receptors but has a different peptide sequence.

Spiroglumide: A cholecystokinin receptor antagonist with similar inhibitory effects on gastric acid secretion.

BIM-26226 is unique in its specific sequence and high selectivity for the bombesin receptor, making it a valuable tool in cancer research and other scientific studies .

Properties

Molecular Formula |

C49H63F5N12O10 |

|---|---|

Molecular Weight |

1075.1 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoate |

InChI |

InChI=1S/C49H63F5N12O10/c1-21(2)14-34(49(75)76-7)65-47(73)33(16-26-19-57-20-59-26)63-42(68)23(5)61-48(74)41(22(3)4)66-43(69)24(6)60-46(72)32(15-25-18-58-30-11-9-8-10-27(25)30)64-45(71)31(12-13-35(56)67)62-44(70)29(55)17-28-36(50)38(52)40(54)39(53)37(28)51/h8-11,18-24,29,31-34,41,58H,12-17,55H2,1-7H3,(H2,56,67)(H,57,59)(H,60,72)(H,61,74)(H,62,70)(H,63,68)(H,64,71)(H,65,73)(H,66,69)/t23-,24+,29-,31+,32+,33+,34+,41+/m1/s1 |

InChI Key |

ZCTCXFYZJYFGAQ-ZZXDJSGYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=C(C(=C(C(=C4F)F)F)F)F)N |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=C(C(=C(C(=C4F)F)F)F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[(2R,4S)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B10784685.png)

![[(10R,13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B10784687.png)

![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3-octadec-9-enoyloxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10784707.png)